molecular formula C19H29N3O2 B2573735 N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide CAS No. 953249-70-2

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide

Cat. No.: B2573735
CAS No.: 953249-70-2
M. Wt: 331.46
InChI Key: YVAXLKQUXSKJQU-UHFFFAOYSA-N
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Description

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields. This compound is characterized by its unique structure, which includes a piperidine ring conjugated to a benzyl group and an oxalamide moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including analgesic and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide is a complex organic compound that primarily targets the Acetylcholinesterase enzyme in humans . Acetylcholinesterase plays a crucial role in nerve function, as it is responsible for breaking down acetylcholine, a neurotransmitter involved in transmitting signals in the nervous system.

Mode of Action

The interaction of this compound with its target, Acetylcholinesterase, results in the inhibition of the enzyme’s activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter in the synaptic cleft. The increased acetylcholine levels enhance the transmission of nerve signals.

Biochemical Pathways

The action of this compound affects the cholinergic pathway, which is involved in many physiological functions, including muscle movement, breathing, heart rate, and learning. By inhibiting Acetylcholinesterase and increasing acetylcholine levels, the compound can potentially influence these functions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in nerve signal transmission. By inhibiting Acetylcholinesterase and increasing acetylcholine levels, the compound enhances nerve signal transmission . This can potentially influence various physiological functions controlled by the cholinergic pathway.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide typically involves the reaction of 1-benzylpiperidin-4-yl)methanol with isobutyloxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Comparison with Similar Compounds

Similar Compounds

  • N1-((1-benzylpiperidin-4-yl)methyl)-N2-cycloheptyloxalamide
  • N1-((1-benzylpiperidin-4-yl)methyl)-N2-cyclohexyloxalamide
  • N1-((1-benzylpiperidin-4-yl)methyl)-N2-phenethyloxalamide

Uniqueness

N1-((1-benzylpiperidin-4-yl)methyl)-N2-isobutyloxalamide is unique due to its specific structural features, such as the isobutyloxalamide moiety, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can result in different reactivity patterns, binding affinities, and therapeutic potentials.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-methylpropyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c1-15(2)12-20-18(23)19(24)21-13-16-8-10-22(11-9-16)14-17-6-4-3-5-7-17/h3-7,15-16H,8-14H2,1-2H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVAXLKQUXSKJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C(=O)NCC1CCN(CC1)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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